molecular formula C19H17ClN2O3 B2770313 (E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide CAS No. 1251711-49-5

(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide

Cat. No.: B2770313
CAS No.: 1251711-49-5
M. Wt: 356.81
InChI Key: FVVPHMAWVLUAGP-RMKNXTFCSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide, due to its structural features, is indicative of a class of compounds often involved in the synthesis of heterocyclic compounds. For instance, thiosemicarbazide derivatives are utilized as precursors in the synthesis of various heterocyclic compounds, including imidazoles, oxadiazoles, and oxazines, showcasing the pivotal role of similar acrylamide derivatives in constructing complex heterocyclic frameworks with potential antimicrobial activities (Elmagd et al., 2017).

Neuroprotective Applications

The compound's related analogs have been explored for their neuroprotective effects, particularly in contexts involving vascular cognitive impairment. For example, certain hydroxamates derived from similar structural frameworks have shown promising results in increasing cerebral blood flow, attenuating cognitive impairments, and potentially serving as histone deacetylase inhibitors, highlighting a therapeutic avenue for vascular cognitive impairment treatment (Kaur et al., 2019).

Cancer Research

Compounds with acrylamide moieties have been studied for their potential in cancer research, particularly as tyrosine kinase inhibitors. Analogous compounds, such as 4-anilinoquinazolines and pyrido[3,4-d]pyrimidines with acrylamide groups, have been developed as soluble, irreversible inhibitors of epidermal growth factor receptor, indicating the importance of acrylamide derivatives in the design of anticancer agents (Smaill et al., 2001).

Herbicidal Activity

The structural framework of this compound suggests potential applications in the development of herbicidal agents. Similar compounds, such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have been synthesized and demonstrated significant herbicidal activities, underscoring the utility of acrylamide derivatives in agricultural chemistry (Wang et al., 2004).

Antimicrobial and Toxicity Studies

Acrylamide derivatives are also explored for their antimicrobial activities and toxicity profiles. For instance, the synthesis of oxadiazoles with chlorophenyl groups, closely related to the core structure of the compound , has been investigated for antimicrobial properties and toxicity towards brine shrimp, highlighting the broad spectrum of biological activities these compounds can exhibit (Machado et al., 2005).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-22-10-11-25-17-8-7-14(12-15(17)19(22)24)21-18(23)9-6-13-4-2-3-5-16(13)20/h2-9,12H,10-11H2,1H3,(H,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVPHMAWVLUAGP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.